JNJ-61432059

AMPA receptor pharmacology TARP γ-8 selectivity Receptor binding affinity

JNJ-61432059 is the superior TARP γ-8 selective AMPAR modulator for hippocampal epilepsy research. It uniquely bifunctionally modulates GluA1 (negative) vs GluA2 (positive) AMPARs—a signature absent in LY-3130481 or JNJ-55511118. Sub-nanomolar potency (pIC50=9.7, ~0.2 nM) enables low-dose oral target engagement. Optimized pyrazolopyrimidine scaffold improves metabolic stability and reduces efflux compared to earlier imidazopyrazines. Cryo-EM confirmed binding. Validated in corneal kindling and PTZ seizure models. Choose JNJ-61432059 for reliable, reproducible in vivo pharmacology.

Molecular Formula C25H22FN5O2
Molecular Weight 443.4824
CAS No. 2035814-50-5
Cat. No. B608239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-61432059
CAS2035814-50-5
SynonymsJNJ-61432059;  JNJ 61432059;  JNJ61432059; 
Molecular FormulaC25H22FN5O2
Molecular Weight443.4824
Structural Identifiers
SMILESC1CN(CCC1O)C2=NC=CC3=C(C(=NN32)C4=CC=C(C=C4)F)C5=CC6=C(C=C5)NC(=O)C6
InChIInChI=1S/C25H22FN5O2/c26-18-4-1-15(2-5-18)24-23(16-3-6-20-17(13-16)14-22(33)28-20)21-7-10-27-25(31(21)29-24)30-11-8-19(32)9-12-30/h1-7,10,13,19,32H,8-9,11-12,14H2,(H,28,33)
InChIKeyUWIJVELUZWBFEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JNJ-61432059: A TARP γ-8 Selective AMPAR Negative Modulator for Epilepsy and Neuroscience Research


JNJ-61432059 (CAS: 2035814-50-5) is an orally active and selective negative allosteric modulator of AMPA-type glutamate receptors (AMPARs) that are specifically associated with the auxiliary subunit transmembrane AMPAR regulatory protein (TARP) γ-8 [1]. The compound exhibits a pIC50 of 9.7 for GluA1/γ-8 receptor complexes, corresponding to a sub-nanomolar affinity of approximately 0.2 nM [2]. Structurally, JNJ-61432059 features a pyrazolo[1,5-c]pyrimidine core scaffold that was specifically optimized to improve metabolic stability and reduce efflux transporter liability compared to earlier imidazopyrazine-based leads [3]. The compound demonstrates brain penetration and exhibits time- and dose-dependent receptor occupancy in the hippocampus following oral administration [4].

Why JNJ-61432059 Cannot Be Substituted with Other TARP γ-8 AMPAR Modulators in Epilepsy Research


TARP γ-8 selective AMPAR modulators constitute a mechanistically distinct class of compounds that target a specific auxiliary subunit enriched in the hippocampus, a key brain region for temporal lobe epilepsy [1]. However, despite their shared nominal target class, structurally diverse compounds within this class exhibit fundamentally different modulatory behaviors that preclude interchangeable use in research settings. JNJ-61432059 was identified as a more potent ligand developed subsequent to the earlier high-throughput screening hits LY-3130481 and JNJ-55511118 [2]. Critically, cryo-EM structural studies have revealed that JNJ-61432059 acts bifunctionally—negatively modulating GluA1-containing AMPARs while exerting positive modulatory action on GluA2-containing receptors in a TARP stoichiometry-dependent manner—a functional signature that has not been reported for LY-3130481 or JNJ-55511118 [3]. Furthermore, the compounds differ in their tautomeric behavior: NMR spectroscopy confirmed alternative hydroxyl tautomer formation for LY-3130481, whereas this was not detected for JNJ-61432059, indicating distinct physicochemical properties that may influence binding kinetics and off-target profiles [4]. These molecular-level differences mandate compound-specific validation in experimental systems and render cross-class extrapolation scientifically untenable.

Quantitative Evidence Differentiating JNJ-61432059 from Key TARP γ-8 AMPAR Modulators


Enhanced Target Potency: JNJ-61432059 pIC50 9.7 vs LY-3130481 IC50 65 nM at GluA1/γ-8 Receptors

JNJ-61432059 demonstrates substantially higher potency at TARP γ-8-associated AMPARs compared to LY-3130481 (CERC-611), a first-generation TARP γ-8 selective modulator that advanced to clinical development. The pIC50 of 9.7 for JNJ-61432059 at GluA1/γ-8 translates to an IC50 of approximately 0.2 nM, representing a >300-fold improvement in affinity relative to LY-3130481 which exhibits an IC50 of 65 nM against AMPA/TARP γ-8 [1]. This potency differential has direct implications for in vivo dosing requirements and potential therapeutic index. JNJ-61432059 was explicitly developed as a more potent ligand subsequent to the initial high-throughput screening hits that identified LY-3130481 and JNJ-55511118 [2].

AMPA receptor pharmacology TARP γ-8 selectivity Receptor binding affinity

Bifunctional Modulation: JNJ-61432059 Exhibits Subunit-Dependent Negative and Positive Modulation at AMPARs

Cryo-EM structural analysis combined with patch-clamp electrophysiology revealed that JNJ-61432059 possesses a unique bifunctional modulatory profile not observed for other characterized TARP γ-8 selective compounds. The ligand acts as a negative modulator at GluA1-containing AMPARs but unexpectedly exerts a positive modulatory action on GluA2-containing AMPARs in a TARP stoichiometry-dependent manner [1]. This subunit-specific modulation contrasts with the consistent negative modulatory action reported for JNJ-55511118, which inhibits peak currents of γ8-containing AMPARs by decreasing single-channel conductance across receptor subtypes without evidence of positive modulation [2]. The functional divergence stems from ligand-triggered reorganization of the AMPAR-TARP interface that is differentially affected by binding-site mutants and receptor subunit composition [3].

GluA1 vs GluA2 modulation Bifunctional pharmacology TARP stoichiometry

Optimized Metabolic Stability: Pyrazolopyrimidine Scaffold Reduces Efflux and Improves Microsomal Stability

The development of JNJ-61432059 involved a deliberate scaffold replacement strategy that distinguishes it from earlier imidazopyrazine-based leads. The isosteric substitution of the imidazopyrazine core with a pyrazolo[1,5-c]pyrimidine scaffold specifically improved microsomal stability and reduced efflux transporter liabilities [1]. This optimization resulted in a compound with enhanced drug-like properties that enable oral activity and consistent brain penetration [2]. In contrast, earlier compounds in the series (exemplified by imidazopyrazine hit compound 5) demonstrated suboptimal pharmacokinetic characteristics that limited their translational potential [3]. The scaffold modification represents a targeted medicinal chemistry optimization that directly addresses the well-documented challenge of balancing AMPAR modulator potency with adequate drug-like properties for in vivo applications.

Metabolic stability Scaffold optimization Oral bioavailability

Distinct Tautomeric Behavior: JNJ-61432059 Lacks Alternative Hydroxyl Tautomer Detected for LY-3130481

NMR spectroscopy studies comparing the physicochemical behavior of TARP γ-8 selective modulators revealed that LY-3130481 can form alternative hydroxyl tautomers of its oxindole group, whereas this tautomeric form was not detected for JNJ-61432059, and the situation was indistinguishable for JNJ-55511118 [1]. While all three compounds share a conserved oxindole isostere that engages TARP γ-8 via a hydrogen bond to Asn-172 [2], the differential tautomeric capacity of JNJ-61432059 likely influences its binding kinetics and interaction with the lipid-exposed, water-accessible binding pocket [3]. This physicochemical distinction may contribute to the observed differences in functional modulation and could affect compound behavior in assays sensitive to tautomer-dependent membrane partitioning or binding pocket interactions.

Oxindole tautomerism Binding mode Molecular pharmacology

Recommended Research Applications for JNJ-61432059 Based on Validated Differential Evidence


Hippocampal AMPAR Pharmacology Studies Requiring High Potency and Oral Bioavailability

JNJ-61432059 is ideally suited for in vivo studies investigating hippocampal AMPAR function in rodent models, where its sub-nanomolar potency (pIC50 = 9.7, ~0.2 nM) enables effective target engagement at lower oral doses compared to first-generation TARP γ-8 modulators like LY-3130481 (IC50 = 65 nM) [1]. The compound's time- and dose-dependent AMPAR/γ-8 receptor occupancy in mouse hippocampus has been demonstrated following oral administration, confirming brain penetration and target engagement in the forebrain region most relevant to temporal lobe epilepsy [2]. The optimized pyrazolopyrimidine scaffold improves metabolic stability and reduces efflux, making JNJ-61432059 particularly valuable for chronic dosing paradigms where consistent pharmacokinetics are essential for data interpretation [3].

Subunit-Specific Dissection of AMPAR Signaling in Epilepsy Models

The bifunctional modulatory profile of JNJ-61432059—negative modulation at GluA1-containing AMPARs but positive modulation at GluA2-containing receptors in a TARP stoichiometry-dependent manner—provides a unique tool for dissecting the subunit-specific contributions to hippocampal hyperexcitability in epilepsy models [1]. This property distinguishes JNJ-61432059 from other TARP γ-8 modulators such as JNJ-55511118, which acts as a consistent negative modulator without evidence of subunit-dependent functional reversal [2]. Researchers investigating the relative roles of GluA1- vs GluA2-containing AMPARs in seizure generation or synaptic plasticity should prioritize JNJ-61432059 for experiments where subunit-specific pharmacology is the central question, as this bifunctionality cannot be recapitulated with alternative compounds in the same target class [3].

Structure-Based Drug Discovery and Molecular Pharmacology of AMPAR-TARP Complexes

JNJ-61432059 has been structurally characterized by cryo-electron microscopy bound to the GluA1/2-γ8 AMPAR complex in both resting and open states, providing atomic-level resolution of its binding mode at the lipid-exposed, water-accessible AMPAR-TARP interface [1]. This structural information, combined with the compound's distinct tautomeric behavior (lack of alternative hydroxyl tautomer compared to LY-3130481) [2], makes JNJ-61432059 an optimal reference ligand for molecular dynamics simulations, binding site mutagenesis studies, and computational chemistry efforts aimed at understanding TARP-dependent allosteric modulation mechanisms [3]. The compound's well-defined binding pose and extensive functional characterization support its use as a tool compound for structure-activity relationship studies and rational design of next-generation TARP γ-8 selective therapeutics.

Anticonvulsant Efficacy Screening in Corneal Kindling and PTZ Seizure Models

JNJ-61432059 has demonstrated robust seizure protection in two validated anticonvulsant models: corneal kindling (a model of chronic epilepsy with hippocampal involvement) and pentylenetetrazole (PTZ)-induced acute seizures [1]. The compound's oral activity and dose-dependent hippocampal receptor occupancy make it an appropriate positive control or reference compound for laboratories screening novel TARP γ-8 modulators or validating new seizure models that depend on hippocampal AMPAR function [2]. The established in vivo efficacy at 5 mg/kg p.o. provides a benchmark against which new chemical entities targeting this mechanism can be compared, and the compound's scaffold-optimized pharmacokinetic properties ensure reliable exposure that minimizes confounding variability in efficacy readouts [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for JNJ-61432059

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.